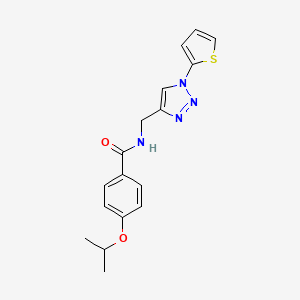

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-propan-2-yloxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)18-10-14-11-21(20-19-14)16-4-3-9-24-16/h3-9,11-12H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDKXFNTCYDGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced via a coupling reaction. The final step involves the formation of the benzamide linkage through an amidation reaction, where the isopropoxy group is attached to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The thiophene ring may interact with biological membranes, altering their properties. The benzamide moiety can form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Key Structural Features :

- 1,2,3-Triazole core : Synthesized likely via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), ensuring regioselective formation of the 1,4-disubstituted triazole .

- Thiophen-2-yl group : Introduces π-π stacking capabilities and sulfur-mediated interactions, distinct from phenyl or acetamidophenyl substituents in analogues .

Comparative Analysis with Structurally Similar Compounds

Triazole Derivatives with Aryl Substituents

Key Observations :

- The thiophen-2-yl group in the target compound provides distinct electronic properties compared to sulfonyl (electron-withdrawing) or acetamidophenyl (hydrogen-bonding) substituents in analogues.

- Synthesis : The target compound’s CuAAC route (50–70% yields typical for click chemistry ) contrasts with the lower-yield cyclocondensation methods (e.g., ~60% for triazole-thiones ).

- Spectral Data : The absence of C=S (target) vs. its presence in sulfonyl-triazole derivatives (1247–1255 cm⁻¹ ) highlights structural divergence.

Benzamide Derivatives with Heterocyclic Linkers

Key Observations :

- The 4-isopropoxy group in the target compound significantly increases lipophilicity compared to sulfonyl or benzodioxine derivatives, favoring blood-brain barrier penetration in drug design.

- Linker flexibility : The methylene bridge in the target allows conformational freedom, unlike rigid benzodioxine-thiadiazole systems .

Biological Activity

4-isopropoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

The structure includes an isopropoxy group, a thiophene ring, and a triazole moiety which are significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring allows for potential inhibition of enzymes involved in cellular processes. Triazole derivatives are known for their ability to disrupt fungal cell wall synthesis and exhibit anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | Target Organism | Activity |

|---|---|---|

| 4-Isopropoxy-N-(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | E. coli | Moderate Inhibition |

| 4-Isopropoxy-N-(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | S. aureus | High Inhibition |

Anticancer Activity

In vitro studies have demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation. For example, certain triazole derivatives have shown significant cytotoxicity against breast cancer cell lines with IC values in the low micromolar range .

| Cell Line | IC (μM) | Activity |

|---|---|---|

| HCT116 (Colon Cancer) | 6.2 | Significant Inhibition |

| T47D (Breast Cancer) | 27.3 | Moderate Inhibition |

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that compounds with similar structures to 4-isopropoxy-N-(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exhibited promising antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazole derivatives indicated that specific substitutions on the triazole ring enhanced the cytotoxic effects against various cancer cell lines. The study concluded that these modifications could lead to the development of more effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.